molecular formula C15H21NO B2791145 N-cycloheptyl-3-methylbenzamide CAS No. 339018-57-4

N-cycloheptyl-3-methylbenzamide

Cat. No.: B2791145
CAS No.: 339018-57-4
M. Wt: 231.339
InChI Key: MNDJDBXZIHAXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cycloheptyl-3-methylbenzamide is a benzamide derivative characterized by a 3-methylbenzoyl group linked to a cycloheptylamine moiety. The cycloheptyl group introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological interactions compared to smaller substituents.

Key applications of benzamide derivatives include roles in metal-catalyzed C–H bond functionalization (as directing groups, e.g., ) and pharmaceutical agents (). Structural characterization typically involves NMR, IR, GC-MS, and X-ray crystallography (–8).

Properties

IUPAC Name

N-cycloheptyl-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-7-6-8-13(11-12)15(17)16-14-9-4-2-3-5-10-14/h6-8,11,14H,2-5,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDJDBXZIHAXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with cycloheptylamine. The reaction is carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and catalysts, can be applied to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-methylbenzoic acid derivatives.

    Reduction: N-cycloheptyl-3-methylbenzylamine.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

N-cycloheptyl-3-methylbenzamide has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cycloheptyl group and the amide functionality can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : The cycloheptyl group in N-cycloheptyl-3-methylbenzamide provides greater steric hindrance and lipophilicity than smaller substituents (e.g., diethyl in DEET or cyclopentyl). This may reduce metabolic degradation but limit solubility in polar solvents.
  • Synthetic Flexibility : Substituted benzamides are typically synthesized via acyl chloride-amine coupling or direct acid-amine condensation ().

Crystallographic and Physicochemical Data

  • N-(2-Nitrophenyl)benzamide (): Exhibits a planar amide linkage (C–C=O–N) with bond angles consistent with resonance stabilization.
  • N-(3-Methylphenyl)benzamide (): Crystallographic data reveal tetrahedral geometry around the amide nitrogen, with intermolecular hydrogen bonding influencing crystal packing.
  • This compound : Expected to adopt similar amide bond geometry but with increased torsional strain due to the seven-membered cycloheptyl ring.

Biological Activity

N-cycloheptyl-3-methylbenzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various research contexts.

Chemical Structure and Properties

This compound features a cycloheptyl group attached to a 3-methylbenzamide structure. The unique substitution pattern of this compound can influence its chemical reactivity and biological activity, making it a valuable candidate for further investigation.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The amide functional group and the cycloheptyl moiety contribute to its binding affinity and selectivity towards these targets. The specific mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Modulation : this compound may act as a ligand for certain receptors, influencing signaling pathways associated with various biological processes.

Biological Activities

Research has indicated that this compound exhibits several noteworthy biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which could be relevant for developing new therapeutic agents against bacterial infections.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation.

Study on Antiviral Activity

In a study focusing on benzamide derivatives, compounds similar to this compound were evaluated for their antiviral activity against the hepatitis B virus (HBV). These derivatives demonstrated significant reductions in cytoplasmic HBV DNA levels, suggesting that structural modifications could enhance antiviral efficacy .

Pharmacological Characterization

A pharmacological characterization study highlighted the binding affinity and agonist activity of benzamide derivatives at opioid receptors. Although not directly studying this compound, the findings provide insights into how structural variations in benzamides can affect receptor interactions and pharmacological profiles .

Data Table: Biological Activity Overview

Activity TypeObservationsReferences
AntimicrobialPotential effectiveness against bacterial strains
Anti-inflammatoryIndications of reduced inflammation markers
AntiviralSignificant reduction in HBV DNA levels
Receptor InteractionModulation of opioid receptors observed in related studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.